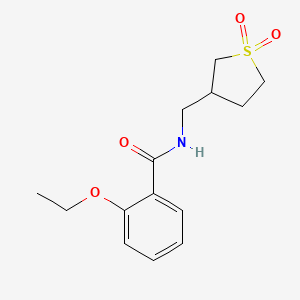
N-((1,1-二氧化四氢噻吩-3-基)甲基)-2-乙氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers. This compound belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which are known to inhibit the activation of B-cells and reduce the growth of cancer cells.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide, also known as N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-ethoxybenzamide:
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation
This compound has been identified as a potent and selective activator of GIRK1/2 channels. GIRK channels play a crucial role in regulating neuronal excitability and heart rate. Activation of these channels can be beneficial in treating conditions such as epilepsy, pain, and cardiac arrhythmias .
Neurological Disorders
Due to its ability to modulate GIRK channels, this compound is being explored for its potential in treating various neurological disorders. Conditions like Parkinson’s disease, schizophrenia, and anxiety disorders could benefit from therapies targeting GIRK channels, as these channels influence neurotransmitter release and neuronal excitability .
Cardiovascular Research
The compound’s role in activating GIRK channels also makes it a candidate for cardiovascular research. GIRK channels are involved in regulating heart rate and cardiac rhythm. Modulating these channels can help in developing treatments for arrhythmias and other heart conditions .
Metabolic Stability Studies
Research has shown that this compound exhibits improved metabolic stability compared to other similar compounds. This makes it a valuable candidate for drug development, as it may lead to more effective and longer-lasting therapeutic agents .
Pharmacokinetics and Drug Metabolism
The compound has been evaluated in various drug metabolism and pharmacokinetic (DMPK) assays. These studies are essential for understanding how the compound is absorbed, distributed, metabolized, and excreted in the body. Such information is crucial for optimizing dosing regimens and minimizing side effects .
Chemical Probe Development
This compound serves as a chemical probe for studying GIRK channel function. Chemical probes are important tools in biomedical research, allowing scientists to investigate the biological roles of specific proteins and pathways. By using this compound, researchers can gain insights into the physiological and pathological roles of GIRK channels .
Pain Management
Given its ability to modulate neuronal excitability through GIRK channel activation, this compound is being investigated for its potential in pain management. Chronic pain conditions, which are often difficult to treat, could benefit from new therapies targeting these channels .
Epilepsy Treatment
The compound’s effect on neuronal excitability also makes it a promising candidate for epilepsy treatment. By stabilizing neuronal activity, it may help in reducing the frequency and severity of epileptic seizures .
These applications highlight the diverse potential of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide in various fields of scientific research and drug development.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators
作用机制
Target of Action
The primary target of the compound N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide affects several biochemical pathways. These channels play a crucial role in various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide include its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound has been identified to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The molecular and cellular effects of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide’s action involve the modulation of cell excitability through the activation of GIRK channels . This can lead to changes in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
属性
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-2-19-13-6-4-3-5-12(13)14(16)15-9-11-7-8-20(17,18)10-11/h3-6,11H,2,7-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWZCHCDHHTGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2600403.png)
![N-[(1-Methoxy-4-methylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2600406.png)
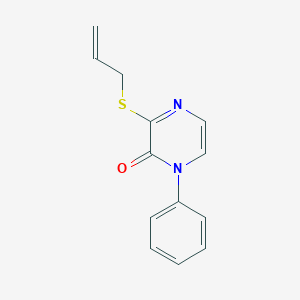
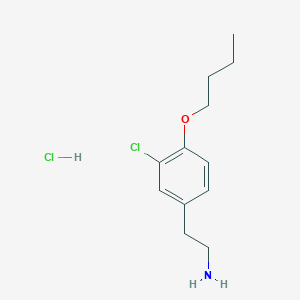
![N1-isobutyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2600409.png)

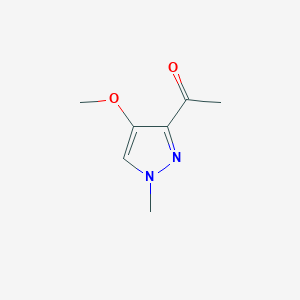

![2,7,10-Trioxadispiro[2.0.54.33]dodecane](/img/structure/B2600416.png)
![3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)

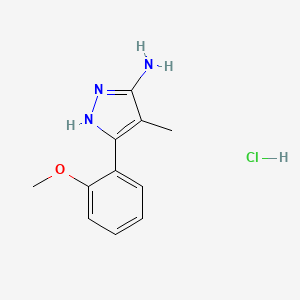
![N-[[4-(2-Methylphenyl)oxan-4-yl]methyl]-1-(1,3-thiazol-4-yl)methanamine;dihydrochloride](/img/structure/B2600423.png)
![N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2600425.png)